molecular formula C17H14N2O2S B1357013 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 337956-01-1

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1357013
CAS No.: 337956-01-1
M. Wt: 310.4 g/mol
InChI Key: ZYGLEMNSLODAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 337956-01-1) is a sophisticated heterocyclic building block of significant interest in scientific research and development . Its molecular formula is C 17 H 14 N 2 O 2 S, with a molecular weight of 310.37 g/mol . The compound features a thiazole core that is uniquely substituted at the 2-position with a diphenylamino group and at the 5-position with both a methyl group and a carboxylic acid moiety . This specific architecture confers distinct electronic and steric properties, making it a valuable candidate for exploration in medicinal chemistry and materials science . In research applications, the carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . As part of the thiazole class, this compound is of particular interest in the development of potential anti-inflammatory agents, as ongoing research reviews the progress of various thiazole derivatives in this field . Furthermore, structurally similar 4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been investigated as inhibitors for enzymes like xanthine oxidase and as free radical scavengers, suggesting potential pathways for its application . The presence of the diphenylamino group is often associated with interesting electronic characteristics, which can be leveraged in the design of novel materials . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-15(16(20)21)22-17(18-12)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLEMNSLODAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylamine with a thioamide and a carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiazoles, amino-thiazoles.

Scientific Research Applications

Chemistry

  • Building Blocks : The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for the modification and creation of new derivatives that can exhibit diverse chemical behaviors.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial, antifungal, and antiviral properties. Studies have shown its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .
  • Mechanism of Action : The compound interacts with specific molecular targets, influencing pathways related to inflammation and oxidative stress. This interaction is crucial for its biological effects .

Medicine

  • Therapeutic Potential : Investigations have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent. For instance, derivatives of this compound have been studied for their ability to inhibit xanthine oxidase, which is relevant in managing gout and related conditions .
  • Case Study : A series of derivatives were synthesized as structural analogues of febuxostat (a drug used to treat gout). These derivatives demonstrated varying degrees of xanthine oxidase inhibitory activities, indicating their potential as new therapeutic agents .

Industry

  • Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its vibrant color properties. It also acts as a precursor for various pharmaceuticals, enhancing its industrial relevance.

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure aligns with several pharmacologically active thiazole derivatives. Key comparisons include:

Compound Name Substituents Biological Activity Key Differences Reference
Febuxostat 3-Cyano-4-isobutoxyphenyl at 2-position; methyl at 4-position Xanthine oxidase inhibitor (gout treatment) Direct phenyl-thiazole linkage vs. diphenylamino spacer; higher hydrophobicity in febuxostat
BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) 4-Chlorobenzylamino at 2-position Antidiabetic (reduces blood glucose, oxidative stress) Chlorobenzyl group enhances electron-withdrawing effects; diphenylamino may improve π-π stacking
Methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Methyl ester at 5-position; phenyl at 4-position Crystallographically characterized (no reported bioactivity) Ester vs. carboxylic acid; phenyl at 4-position increases steric hindrance
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid Ethylamino at 2-position Not explicitly stated (structural analog) Smaller alkyl chain reduces steric bulk; lower logP

Pharmacological and Physicochemical Properties

  • Xanthine Oxidase Inhibition: Febuxostat’s 3-cyano-4-isobutoxyphenyl group directly interacts with the enzyme’s active site, while the diphenylamino analog’s bulkier substituent may alter binding kinetics or selectivity .
  • Antidiabetic Activity: BAC derivatives reduce oxidative stress and inflammatory cytokines (e.g., TNF-α, IL-6) in diabetic rats, suggesting that electron-withdrawing groups (e.g., Cl) enhance efficacy. The diphenylamino group’s lipophilicity could improve membrane permeability but may reduce solubility .
  • Solubility and Stability: The carboxylic acid group enhances aqueous solubility compared to ester derivatives (e.g., methyl ester in ). However, diphenylamino’s hydrophobicity may necessitate prodrug strategies for oral bioavailability.

Computational and Crystallographic Insights

  • Febuxostat: Docking studies (PDB ID: 1N5X) show hydrogen bonding between the carboxylic acid and Arg880/Thr1010 residues. Diphenylamino derivatives may exhibit altered binding due to the amino spacer’s flexibility .
  • Crystal Packing: Methyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate crystallizes in the monoclinic P2₁/c space group, with intermolecular π-π interactions stabilizing the structure. The diphenylamino group’s conformation may influence solid-state properties .

Biological Activity

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a diphenylamino group and a carboxylic acid functionality, contributing to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

  • Chemical Formula : C₁₇H₁₄N₂O₂S
  • Molecular Weight : 306.37 g/mol
  • Melting Point : 209–211 °C
  • CAS Number : 337956-01-1

Antioxidant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage.

CompoundIC50 (µM)Reference
This compoundNot specified
Other thiazole derivativesVaries (3.6 - 19.6)

Anticancer Activity

The compound has shown promising results in various cancer cell lines, indicating potential as an anticancer agent. Studies have reported IC50 values that suggest effective inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)5.85
A549 (Lung cancer)21.3
HCT116 (Colon cancer)6.48

Xanthine Oxidase Inhibition

The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. Inhibitors of this enzyme are beneficial in treating conditions like gout.

CompoundIC50 (µM)Reference
This compoundNot specified
Other derivatives3.6 - 9.9

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to inhibited proliferation.
  • Enzyme Inhibition : Its role as a xanthine oxidase inhibitor suggests it can modulate metabolic pathways associated with oxidative stress.

Study on Anticancer Properties

A study published in MDPI evaluated various thiazole derivatives against multiple cancer cell lines and found that compounds similar to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Study on Antioxidant Effects

Research highlighted the antioxidant capabilities of thiazole derivatives in vitro. The compound demonstrated effective free radical scavenging activity and reduced oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives?

  • Methodological Answer : The compound and its analogues are typically synthesized via cyclocondensation reactions. For example, substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate intermediates are treated with potassium carbonate in methanol/water mixtures, followed by hydrolysis to yield the carboxylic acid derivative . Alternative routes include the use of DMF-DMA (dimethylformamide dimethyl acetal) for cyclization, as seen in pyrazole-thiazole hybrid syntheses . Key steps involve optimizing reaction conditions (solvent, temperature, and catalyst) to improve yield and purity.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : Post-synthesis characterization involves:

  • FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) to verify substituent positions and aromaticity.
  • Elemental analysis to validate stoichiometry.
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
    For crystallographic analysis, SHELX programs are employed for structure refinement using X-ray diffraction data .

Q. How is the biological activity of this compound initially screened?

  • Methodological Answer : In vitro assays include:

  • Xanthine oxidase inhibition : Measure IC₅₀ values using spectrophotometric detection of uric acid formation at 295 nm .
  • Free radical scavenging : DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to quantify antioxidant activity .
    In vivo studies often use streptozotocin (STZ)-induced diabetic or hyperuricemic rodent models to evaluate glucose-lowering or urate-reducing effects .

Advanced Research Questions

Q. How do structural modifications at the benzylamino and carboxylic acid positions affect xanthine oxidase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzylamino moiety enhance activity by increasing binding affinity to xanthine oxidase’s molybdenum center .
  • Carboxylic acid bioisosteres : Replacement with ester or amide groups reduces activity, suggesting the free acid is critical for hydrogen bonding with Arg880/Ser876 residues in the enzyme active site .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) validates interactions, with binding energies correlating with experimental IC₅₀ values .

Q. What experimental strategies address discrepancies in solubility and bioavailability data across studies?

  • Methodological Answer : Contradictions arise due to:

  • Polymorphism : Different crystalline forms (e.g., amorphous vs. crystalline) alter solubility. Use PXRD (powder X-ray diffraction) to identify polymorphs .
  • Formulation optimization : Lyophilized nanosuspensions improve aqueous solubility (e.g., via wet milling or high-pressure homogenization) and enhance oral bioavailability by 30–50% .
  • Analytical validation : Headspace GC-ECD or HPLC with photodiode array detection ensures accurate quantification of impurities and degradation products that may affect solubility .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Determines precise bond lengths and angles, distinguishing between thiazole-thione and thiazole-thiol tautomers .
  • SHELXL refinement : Incorporates anisotropic displacement parameters and hydrogen-bonding networks to model conformational flexibility .
  • DFT calculations : Compare experimental and theoretical geometries (e.g., using Gaussian 09) to validate tautomeric preferences .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, with LC-MS monitoring of degradation products (e.g., sulfoxide derivatives).
  • Antioxidant additives : Use ascorbic acid (0.1% w/v) or nitrogen purging during storage to inhibit free radical-mediated degradation .
  • Packaging : Amber glass vials with desiccants reduce photolytic and hydrolytic degradation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s antidiabetic vs. anti-gout efficacy?

  • Methodological Answer : Discrepancies stem from:

  • Model specificity : STZ-induced diabetic models prioritize glucose-lowering effects , while hyperuricemic models (e.g., potassium oxonate-treated mice) focus on urate reduction .
  • Dosage differences : Higher doses (50–100 mg/kg) show significant anti-gout activity, whereas lower doses (10–20 mg/kg) may preferentially affect glucose metabolism .
  • Biomarker selection : Measure both serum uric acid and HbA1c in parallel studies to clarify dual mechanisms .

Tables for Key Data

Table 1 : Comparative Xanthine Oxidase Inhibitory Activity of Derivatives

Substituent on Benzylamino GroupIC₅₀ (µM)Binding Energy (kcal/mol)Reference
4-Chloro0.85-9.2
4-Methoxy1.34-8.5
Unsubstituted2.10-7.8

Table 2 : Solubility Enhancement Strategies

MethodSolubility (mg/mL)Bioavailability (%)Reference
Lyophilized Nanosuspension12.9 → 45.249 → 72
Co-crystallization with Citric Acid12.9 → 28.749 → 65

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.